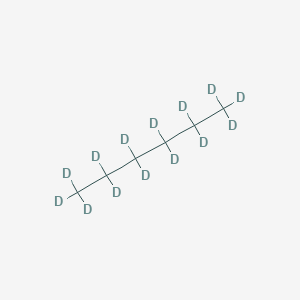

Hexane-d14

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds with specific isotopic labels or in certain crystalline forms is a complex process that requires careful control of reaction conditions. For instance, the synthesis of large, bulk single grains of hexagonal crystalline phase Cd51Yb14 was achieved using the Bridgman method, which involved growth under controlled solidification conditions in sealed Ta crucibles to maintain compositional integrity . Similarly, the synthesis of n-heptane labelled with carbon-14 at the 1-position involved a multi-step process starting with the reaction of [14C]carbon dioxide with n-hexyl magnesium bromide, culminating in the reduction of [1-14C]n-heptyl bromide, achieving a purity of over 97% .

Molecular Structure Analysis

The molecular structure of compounds can be characterized using various techniques, including high-resolution transmission electron microscopy (TEM) and X-ray transmission diffraction. For example, the hexagonal phase Cd51Yb14 showed a fine-structured second phase, identified as pure Cd, which likely formed by selective atmospheric oxidation of Yb from the Cd51Yb14 phase . In the case of hexane isomers, electronic and topological properties were studied using quantum mechanics and graph theory, revealing insights into the electronic structures rooted in the carbon core electrons .

Chemical Reactions Analysis

The reactivity of compounds can be influenced by their molecular structure and the presence of specific functional groups. The hexahelicene derivative synthesized in one study featured a bromine atom and a methoxy group, which allowed for further reactions such as lithiation/phosphinilation to yield new compounds . In another study, the Nd2Fe14C compound was synthesized by high-energy ball-milling Nd-Fe alloy in heptane and annealing under vacuum, demonstrating the role of solvent in providing H and C atoms for the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are crucial for their potential applications. For instance, the Nd2Fe14C compound synthesized in heptane exhibited good permanent magnetic properties, with a coercivity of 1.39 T and a maximum magnetic energy product of 62.7 kJ m^-3 . The study of hexane isomers also revealed that the electronic structures of these molecules have significant implications for their physical properties, such as gamma-ray spectra and NMR chemical shifts .

Aplicaciones Científicas De Investigación

1. Encapsulation Behavior in Octasilsesquioxane Cages

Hexane-d14 has been utilized to investigate the encapsulation behavior of hydrogen and deuterium atoms in double four-ring (D4R) cages of octasilsesquioxane. The encapsulation of atomic H and D was detected upon γ-ray irradiation in samples of Q8M8 suspended in n-hexane-d14. The study revealed that while the encapsulation of H decreased with increasing n-hexane-d14, the encapsulation of D atoms increased remarkably with increasing n-hexane-d14 (Hayashino, Isobe, & Matsuda, 2001).

2. Metabolism Studies in Bacterial Enrichment Cultures

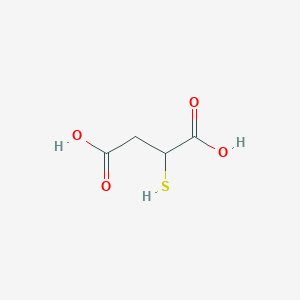

Hexane-d14 was used in research studying the metabolism of deuterated n-alkanes by a highly enriched sulfate-reducing bacterial culture. This study observed the formation of d14-hexylsuccinic acid in cell extracts from exogenously added, fully deuterated n-hexane, confirming the reaction was the initial step in anaerobic alkane metabolism. The findings supported a previously proposed pathway for metabolism of deuterated n-hexane by a denitrifying bacterium (Davidova, Gieg, Nanny, Kropp, & Suflita, 2005).

3. Dynamics in Micropore Structures

The dynamic behavior of n-hexane-d14 adsorbed in the micropore of [Co(en)3]Cl3 crystal was studied using 2H NMR. The research analyzed the quadrupole coupling constants and deduced the activation energies for molecular reorientation, demonstrating the significant influence of the guest molecule's length on its dynamics in the micropore (Nagaoka, Ueda, & Nakamura, 2002).

4. Study of Aggregation Structures of Surfactants

Research on aggregate structures of surfactants utilized hexane-d14 to elucidate the preferred aggregate curvature, micellar size, and shape in various solvents. The study aimed to understand the nature of aggregation structures in intermediate polarity solvents and predict the self-assembly behavior of surfactants in different solvents like hexane-d14 (Hollamby et al., 2008).

5. Molecular Dynamics Studies in AlPO4-5

Molecular motions of n-hexane-d14 adsorbed in AlPO4-5 were studied using 2H NMR. The research provided insights into the molecular motions, including the rotation of the methyl group, the whole molecule, and the fluctuation of the molecular axis, contributing to the understanding of the dynamics of molecular systems (Hayashi, 2003).

Safety And Hazards

Hexane-d14 is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZOEOYAKHREP-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176050 | |

| Record name | Hexane-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexane-d14 | |

CAS RN |

21666-38-6 | |

| Record name | Hexane-d14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021666386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-d14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

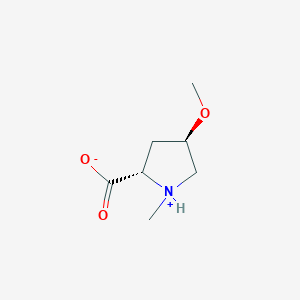

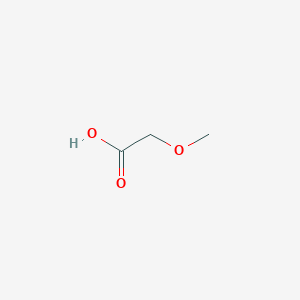

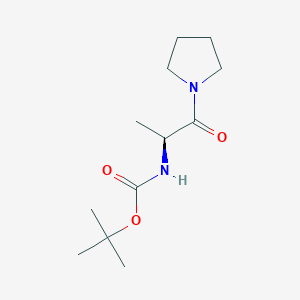

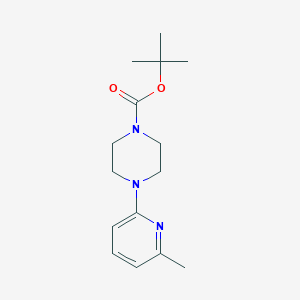

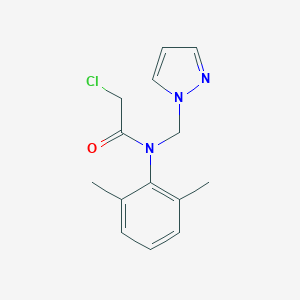

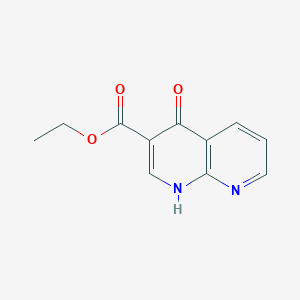

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)